molecular formula C23H21ClFN3O2 B453498 2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B453498
M. Wt: 425.9g/mol
InChI Key: XKWIGLHYMFVUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common approach is the multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H21ClFN3O2

Molecular Weight

425.9g/mol

IUPAC Name

2-amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C23H21ClFN3O2/c24-18-11-14(25)7-9-20(18)29-13-15-8-10-21(30-15)22-16-5-3-1-2-4-6-19(16)28-23(27)17(22)12-26/h7-11H,1-6,13H2,(H2,27,28)

InChI Key

XKWIGLHYMFVUBQ-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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